molecular formula C12H23NO6 B3175552 (3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 957505-60-1

(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B3175552
CAS No.: 957505-60-1
M. Wt: 277.31 g/mol
InChI Key: NLRSBKVKLXHVKF-LMLFDSFASA-N
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Description

(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C12H23NO6 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Anticancer Activity

Researchers have explored the asymmetric synthesis of related compounds, leading to the creation of spiroketals with potential anticancer activity. For instance, Meilert et al. (2004) achieved high stereo- and enantioselectivity in converting 2,2'-methylenebis[furan] to various spiroketals. These compounds were tested for cytotoxicity against marine P388 lymphocytic leukemia and six human cancer cell lines, revealing potential cancer-cell-growth inhibition properties in certain derivatives Meilert, K., Pettit, G., & Vogel, P. (2004). Non‐iterative Asymmetric Synthesis of C15 Polyketide Spiroketals. Helvetica Chimica Acta, 87, 1493-1507.

Synthesis of Polyhydroxyquinolizidine

The compound's derivatives have been used in the synthesis of polyhydroxyquinolizidine, which involves a complex chemical reaction to produce a structure bearing a polyhydroxylated carbon side chain. This synthesis showcases the compound's utility in constructing intricate organic molecules Schaller, C., & Vogel, P. (1999). Synthesis of a polyhydroxyquinolizidine bearing a polyhydroxylated carbon side-chain. Synlett, 1999, 1219-1222.

Antiprotozoal Activity

Another study focused on synthesizing novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines derived from related compounds, assessing their antiprotozoal activity. These compounds exhibited significant in vitro activity against T. b. r. and P. f., highlighting their potential as antiprotozoal agents Ismail, M., Arafa, R., Wenzler, T., Brun, R., Tanious, F., Wilson, W., & Boykin, D. (2008). Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry, 16 2, 683-91.

Stereocontrolled Transformation into Peptides

Fernandez et al. (2010) achieved the first total synthesis of enantiopure derivatives related to the compound . This synthesis is part of a novel strategy for transforming nitrohexofuranoses into cyclopentylamines, showing the compound's utility in peptide synthesis Fernandez, F., Pampín, B., González, M. A., Estévez, J., & Estévez, R. J. (2010). Stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes. Part VI: Synthesis and incorporation of the novel polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids into peptides. Tetrahedron-Asymmetry, 21, 2021-2026.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[[bis(2-hydroxyethyl)amino]methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c1-12(2)18-10-9(16)8(17-11(10)19-12)7-13(3-5-14)4-6-15/h8-11,14-16H,3-7H2,1-2H3/t8-,9+,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRSBKVKLXHVKF-LMLFDSFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN(CCO)CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN(CCO)CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
Reactant of Route 3
(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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